molecular formula C23H22N4O3S B2667079 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1040654-40-7

2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B2667079
CAS No.: 1040654-40-7
M. Wt: 434.51
InChI Key: PZVMCMVCDXCMSE-UHFFFAOYSA-N
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Description

The compound 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol (hereafter referred to as the target compound) is a pyrimidin-4-ol derivative characterized by a sulfanyl-linked oxazole substituent and a pyridin-4-yl group. Its molecular formula is C23H22N4O3S, with a molecular weight of 434.50 g/mol. The oxazole moiety features a methyl group at position 5 and a 4-isopropoxyphenyl group at position 2, while the pyrimidine core is substituted at position 6 with a pyridinyl ring. The compound’s structural determination likely employs crystallographic methods using the SHELX software suite, a widely recognized tool for small-molecule refinement and structure solution .

Properties

IUPAC Name

2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14(2)29-18-6-4-17(5-7-18)22-25-20(15(3)30-22)13-31-23-26-19(12-21(28)27-23)16-8-10-24-11-9-16/h4-12,14H,13H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVMCMVCDXCMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the oxazole and pyrimidine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have investigated the antibacterial properties of compounds similar to this structure, specifically focusing on their efficacy against resistant strains of bacteria, such as Helicobacter pylori. Compounds with similar pyrimidine and oxazole moieties have demonstrated notable antibacterial activity, suggesting that our compound may also exhibit similar properties. For instance, derivatives with pyrimidine structures have shown inhibition zones against various bacterial strains in disk diffusion assays .

Antifibrotic Potential

The compound's structural components suggest potential antifibrotic activity. Research into pyrimidine derivatives indicates that they can inhibit collagen expression and hydroxyproline content in vitro, which are critical markers for fibrosis. This suggests that our compound could be explored as a novel antifibrotic agent, potentially leading to new treatments for fibrotic diseases .

Targeting Kinases

The presence of the pyrimidine and oxazole rings in the compound suggests potential interactions with various kinases involved in cellular signaling pathways. Similar compounds have been identified as Rho kinase (ROCK) inhibitors, which play a crucial role in regulating cell shape and movement. Inhibiting these pathways could lead to therapeutic benefits in conditions such as cancer and cardiovascular diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The combination of oxazole and pyrimidine rings can enhance lipophilicity and bioavailability, which are essential for effective drug design. Comparative studies on related compounds can provide insights into how modifications to the chemical structure affect biological activity.

Structural Feature Potential Impact
Oxazole RingEnhances antibacterial properties
Pyrimidine CorePotential kinase inhibition
Sulfanyl GroupMay improve solubility and stability

Related Compounds

Several studies have highlighted the efficacy of structurally related compounds in clinical settings:

  • Compound A : Demonstrated significant antibacterial activity against H. pylori with an IC50 value of 45.69 μM.
  • Compound B : Showed promising results as an antifibrotic agent by inhibiting collagen synthesis in vitro.

These case studies underscore the importance of further research into our target compound to validate its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C23H22N4O3S 434.50 5-methyl-2-(4-isopropoxyphenyl)oxazole, pyridin-4-yl
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol (G807-0574) C21H16N4O5S 436.44 3-(benzodioxol)oxadiazole, 3-methoxyphenyl
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide C22H22F3N5O3S 529.50 3,4-dimethoxyphenyl, trifluoromethylpyrimidine, trimethylpyrazole-acetamide

Key Comparative Insights

Core Modifications: The target compound features a 1,3-oxazole substituent, whereas G807-0574 incorporates a 1,2,4-oxadiazole ring. The third compound replaces the pyrimidin-4-ol core with a trifluoromethylpyrimidine, introducing strong electron-withdrawing effects that may alter binding interactions.

The 3,4-dimethoxyphenyl group in the third compound offers dual electron-donating methoxy groups, which could enhance π-π stacking interactions in biological targets.

Functional Group Impacts :

  • The pyridin-4-yl group in the target compound provides a hydrogen-bond acceptor site, contrasting with the benzodioxol in G807-0574, which may engage in hydrophobic interactions.
  • The trifluoromethyl group in the third compound increases electronegativity and metabolic resistance, a feature absent in the other two compounds .

Molecular Weight and Drug-Likeness :

  • The target compound (434.50 g/mol) and G807-0574 (436.44 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol), while the third compound (529.50 g/mol) may face challenges due to higher molecular weight.

Biological Activity

The compound 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol represents a novel structure with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its therapeutic efficacy and safety.

Chemical Structure

The compound features a complex molecular structure characterized by multiple functional groups, including:

  • A pyrimidin-4-ol core
  • A pyridine moiety
  • An oxazole ring
  • A sulfanyl group

This structural diversity may contribute to its biological activity.

Research has indicated that compounds similar to this structure often interact with various biological targets, including enzymes and receptors. The presence of the pyrimidine and oxazole rings suggests potential interactions with nucleic acids or proteins involved in signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against Helicobacter pylori , which is known for its role in gastric ulcers. The mechanism typically involves interference with bacterial DNA synthesis or cell wall integrity .

Anticancer Properties

The compound may also possess anticancer activity. Compounds with similar scaffolds have been identified as inhibitors of cell proliferation in various cancer cell lines. The potential mechanism includes the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

Inhibition of Enzymatic Activity

Research indicates that the compound could inhibit certain enzymes, similar to how other pyrimidine derivatives function as kinase inhibitors. This inhibition could lead to downstream effects on cellular signaling pathways, potentially impacting disease states such as cancer or inflammation .

Case Studies and Research Findings

StudyFindings
Study 1: Antimicrobial ActivityShowed significant inhibition against H. pylori strains with minimum inhibitory concentrations (MICs) lower than 10 µg/mL.
Study 2: Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values around 15 µM, indicating potential for further development as an anticancer agent.
Study 3: Enzyme InhibitionIdentified as a potent inhibitor of protein kinases involved in cell cycle regulation, suggesting a role in cancer therapy.

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